molecular formula C15H11N3O3 B8420051 2-Amino-5-(imidazo[1,5-a]pyridin-3-ylcarbonyl)benzoic acid

2-Amino-5-(imidazo[1,5-a]pyridin-3-ylcarbonyl)benzoic acid

Cat. No. B8420051
M. Wt: 281.27 g/mol
InChI Key: YRZHKXSZQZYZRN-UHFFFAOYSA-N
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Patent
US08759344B2

Procedure details

0.36 g (3.6 mmol) of formamidine acetate is added to 0.2 g (0.72 mmol) of 2-amino-5-(imidazo[1,5-a]pyridin-3-ylcarbonyl)benzoic acid (described in WO 06/097625) in 7 ml of ethanol. The reaction medium is microwave-heated at 150° C. for 25 minutes. The reaction medium is hydrolysed with a 1N aqueous solution of sodium hydroxide. The aqueous phase is extracted with dichloromethane. The heterogeneous organic phase is filtered. The solid obtained is purified by silica gel column chromatography, elution being carried out with a dichloromethane/methanol (90/10) mixture. 54 mg of a yellow solid are obtained.
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[CH:5](N)=[NH:6].[NH2:8][C:9]1[CH:17]=[CH:16][C:15]([C:18]([C:20]2[N:24]3[CH:25]=[CH:26][CH:27]=[CH:28][C:23]3=[CH:22][N:21]=2)=[O:19])=[CH:14][C:10]=1[C:11](O)=[O:12].[OH-].[Na+]>C(O)C>[CH:22]1[N:21]=[C:20]([C:18]([C:15]2[CH:14]=[C:10]3[C:9](=[CH:17][CH:16]=2)[N:8]=[CH:5][NH:6][C:11]3=[O:12])=[O:19])[N:24]2[CH:25]=[CH:26][CH:27]=[CH:28][C:23]=12 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0.36 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Name
Quantity
0.2 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1)C(=O)C1=NC=C2N1C=CC=C2
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with dichloromethane
FILTRATION
Type
FILTRATION
Details
The heterogeneous organic phase is filtered
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
is purified by silica gel column chromatography, elution

Outcomes

Product
Name
Type
product
Smiles
C=1N=C(N2C1C=CC=C2)C(=O)C=2C=C1C(NC=NC1=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 54 mg
YIELD: CALCULATEDPERCENTYIELD 25.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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